molecular formula C8H5Cl2N B1613017 2-Dichloromethylbenzonitrile CAS No. 64148-19-2

2-Dichloromethylbenzonitrile

Cat. No.: B1613017
CAS No.: 64148-19-2
M. Wt: 186.03 g/mol
InChI Key: WASRSQYJNVCGFU-UHFFFAOYSA-N
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Description

2-Dichloromethylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is characterized by the presence of a benzonitrile group substituted with a dichloromethyl group. This compound is typically found as a colorless to pale yellow crystalline solid and is known for its distinctive aromatic odor. It is soluble in organic solvents such as ethanol and dichloromethane and is relatively stable under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dichloromethylbenzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of benzonitrile with dichloromethane in the presence of a catalyst under acidic conditions. The reaction proceeds as follows:

C6H5CH2CN+CH2Cl2C6H5CH2CCl2CNC_6H_5CH_2CN + CH_2Cl_2 \rightarrow C_6H_5CH_2CCl_2CN C6​H5​CH2​CN+CH2​Cl2​→C6​H5​CH2​CCl2​CN

This reaction typically requires controlled temperatures and the presence of an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and selectivity. For example, a one-step synthesis method using V2O5/Al2O3 catalysts has been employed to convert 2-chlorotoluene to 2-chlorobenzonitrile via ammoxidation in a fixed bed reactor at atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions

2-Dichloromethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

2-Dichloromethylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dichloromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various intermediates. These intermediates can then interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: Similar in structure but lacks the second chlorine atom.

    2-Bromobenzonitrile: Contains a bromine atom instead of chlorine.

    2-Fluorobenzonitrile: Contains a fluorine atom instead of chlorine.

Uniqueness

2-Dichloromethylbenzonitrile is unique due to the presence of two chlorine atoms on the benzonitrile ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

2-(dichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRSQYJNVCGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627903
Record name 2-(Dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64148-19-2
Record name 2-(Dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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